Spiro[cyclopropane-1,3'-indolin]-6'-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-6-amine |
InChI |
InChI=1S/C10H12N2/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6,11H2 |
InChI Key |
BUCSXHXFEOTOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)N |
Origin of Product |
United States |
The Structural Allure of Spirocyclic Systems in Chemical Sciences
Spirocyclic systems are characterized by their unique three-dimensional and rigid structures, a direct consequence of the spiro-atom that joins two rings. This inherent rigidity reduces the conformational flexibility of the molecule, a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. mdpi.comnih.gov The introduction of a spiro center increases the fraction of sp³-hybridized carbon atoms (Fsp³), a parameter that has been correlated with improved physicochemical properties and a higher probability of success in clinical drug development. bldpharm.com By moving away from flat, two-dimensional aromatic structures towards more complex three-dimensional arrangements, spirocycles can explore a larger chemical space and offer novel intellectual property opportunities. nih.gov
The fixed spatial orientation of substituents on a spirocyclic scaffold allows for precise positioning of functional groups to interact with biological targets. mdpi.com This can lead to enhanced potency and a more favorable side-effect profile. Furthermore, the incorporation of a spirocyclic motif can modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability. bldpharm.com
A Journey Through Time: the Rise of Spirocyclic Indolines and Oxindoles
The indoline (B122111) and oxindole moieties have long been recognized as important pharmacophores present in a wide array of natural products and synthetic drugs. The fusion of these heterocyclic systems with a spirocyclic motif has given rise to a rich and diverse field of chemical research. Early investigations into spiro-indoline and -oxindole compounds laid the groundwork for the development of more complex and stereochemically defined structures.
Over the past few decades, significant advancements in synthetic methodologies have enabled the efficient and stereoselective construction of these intricate scaffolds. researchgate.net Techniques such as [3+2] cycloaddition reactions, transition metal-catalyzed cyclizations, and organocatalytic asymmetric reactions have become powerful tools for accessing a wide variety of spiro-indoline and -oxindole derivatives. nih.gov This has led to an explosion in the number of publications and patents centered on these compounds, highlighting their growing importance in both academic and industrial research. The evolution of this research area has been driven by the quest for novel therapeutic agents with improved efficacy and safety profiles.
The Academic Spotlight on the Spiro Cyclopropane 1,3 Indolin Scaffold
The spiro[cyclopropane-1,3'-indolin] scaffold, a specific class of spiro-indoline, has garnered considerable academic interest due to its unique combination of a strained cyclopropane (B1198618) ring and the biologically relevant indoline (B122111) core. The presence of the three-membered ring introduces significant ring strain, which can be harnessed for various chemical transformations and can also influence the molecule's biological activity.
A significant body of research has been dedicated to the synthesis and biological evaluation of derivatives of this scaffold, particularly the spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) (spirocyclopropyl oxindole) analogues. These compounds have demonstrated promising activity against a range of human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer. nih.govresearchgate.net The mechanism of action for some of these derivatives has been shown to involve cell cycle arrest and the induction of apoptosis. nih.gov
The academic relevance of this scaffold is further underscored by the numerous studies exploring its synthesis. Researchers have developed various diastereoselective methods for its construction, providing access to a library of compounds for further biological investigation. rsc.org The exploration of the structure-activity relationships (SAR) of these compounds continues to be an active area of research, aiming to optimize their potency and selectivity. nih.gov
Table 1: Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| 6b | DU-145 | Prostate Cancer | <20 | nih.gov |
| 6u | DU-145 | Prostate Cancer | <20 | nih.gov |
| 3b | DU-145 | Prostate Cancer | <10 | rsc.org |
| 3i | DU-145 | Prostate Cancer | <10 | rsc.org |
| 3b | HeLa | Cervical Cancer | <10 | rsc.org |
| 3i | HeLa | Cervical Cancer | <10 | rsc.org |
| 3b | A-549 | Lung Cancer | <10 | rsc.org |
| 3i | A-549 | Lung Cancer | <10 | rsc.org |
Spiro Cyclopropane 1,3 Indolin 6 Amine: a Privileged Player
General Strategies for Spirocyclopropane-Indoline Framework Construction
The synthesis of the spirocyclopropane-indoline core has attracted considerable attention from synthetic chemists. acs.org General strategies often involve the construction of the cyclopropane ring onto a pre-existing indoline or oxindole precursor. Key starting materials include 3-alkylideneoxindoles, diazooxindoles, and isatins. researchgate.netnih.govacs.org The methodologies can be broadly categorized into catalytic cyclopropanation approaches and cascade or domino reactions that efficiently build molecular complexity in a single operation. These strategies aim to control the diastereoselectivity and enantioselectivity of the final spirocyclic products. rsc.org
A variety of cyclopropanating reagents have been employed, including sulfur ylides, carbenoids, and Michael acceptors designed to participate in subsequent ring-closing reactions. researchgate.netacs.org The choice of strategy is often dictated by the desired substitution pattern on both the cyclopropane and indoline rings. Furthermore, the development of dearomatization strategies from indole (B1671886) derivatives has provided a concise route to these spiro compounds. acs.orgrsc.org
Catalytic Cyclopropanation Approaches
Catalytic methods are paramount in the synthesis of spirocyclopropane-indoline frameworks due to their efficiency and potential for stereocontrol. These approaches typically involve the reaction of an indole-based substrate with a carbene precursor or equivalent, mediated by a catalyst. Both transition metals and small organic molecules have been successfully employed as catalysts, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope. rsc.org
Transition Metal-Mediated Cyclopropanation Reactions
Transition metal catalysis is a powerful tool for cyclopropanation reactions, often utilizing diazo compounds as carbene precursors. researchgate.net Metals such as copper, rhodium, iron, and rare-earth metals have been prominent in these transformations. acs.orgrsc.orgacs.org For instance, copper and iron complexes of chiral spiro bisoxazolines have been used as catalysts for the intramolecular enantioselective cyclopropanation of indoles, affording polycyclic compounds with an all-carbon quaternary stereocenter at the C3-position in high yields and excellent enantioselectivity. acs.org
Rare-earth metal salts, particularly Scandium(III) triflate (Sc(OTf)₃), have enabled a highly diastereoselective multicomponent synthesis of polysubstituted spirocyclopropyl oxindoles from simple starting materials like isatins. nih.govacs.org Density functional theory (DFT) calculations have suggested that the coordinating capabilities and oxophilicity of the metal are key to inducing the formation of a single major diastereoisomer. nih.gov
| Catalyst System | Substrates | Key Features | Yield | Selectivity |
| Copper or Iron complexes with chiral spiro bisoxazolines | Indole derivatives with a tethered diazo group | Intramolecular cyclopropanation | Up to 94% | Up to >99.9% ee |
| Scandium(III) triflate (Sc(OTf)₃) | Isatins, triethyl phosphonoacetate, 2-bromoacetophenone, pyridine | Multicomponent reaction | Excellent | High diastereoselectivity (≤94:6:0:0) |
| Copper(I) catalysts | Indoles and N-propargyl ynamides | Atom-economic diyne cyclization | Moderate to good | Not specified |
Organocatalytic and Metal-Free Cyclopropanation Strategies
In recent years, organocatalysis has emerged as a complementary strategy to transition metal catalysis, avoiding the use of potentially toxic and expensive metals. rsc.org These reactions are often promoted by chiral small molecules, such as thiourea (B124793) derivatives, which can activate substrates through hydrogen bonding. ynu.edu.cn For example, bifunctional thiourea catalysts have been used in the asymmetric synthesis of spirocyclopropyl oxindoles from 3-alkenyl oxindoles and nitromethane. acs.org
Metal-free approaches have also been developed. A notable example is the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo compounds, which proceeds in high yields. rsc.org Another metal-free strategy involves the reaction of indole derivatives with sulfur ylides, generated from sulfonium salts under mild basic conditions, to produce spiro-cyclopropane compounds via a dearomatization process. acs.org
| Catalyst/Reagent | Substrates | Reaction Type | Yield | Selectivity |
| Chiral Thiourea derivatives | 3-Alkenyl oxindoles and various nucleophiles | Asymmetric Michael addition/cyclization | Good to excellent | High enantioselectivity |
| Tosylhydrazone salts | 3-Methyleneindolin-2-ones | Metal-free cyclopropanation | High | High diastereoselectivity |
| Sulfur Ylides | Arenesulfonylindoles and sulfonium salts | Dearomative cyclopropanation | Good | Not specified |
Asymmetric Cyclopropanation for Enantiocontrol
The control of stereochemistry is a critical aspect of synthesizing spiro[cyclopropane-1,3'-indolin] architectures, as the biological activity of these molecules is often dependent on their specific stereoisomeric form. Asymmetric cyclopropanation aims to produce enantioenriched products, and this can be achieved through various catalytic systems. rsc.orgresearchgate.net
Both organocatalysis and transition metal catalysis have proven effective in achieving high levels of enantiocontrol. rsc.org In organocatalysis, chiral catalysts like bifunctional thioureas or squaramides activate the substrates and control the facial selectivity of the nucleophilic attack. acs.orgynu.edu.cnnih.gov For instance, a quinidine-derived squaramide has been used in a three-component cascade reaction to synthesize spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with greater than 99% enantiomeric excess (ee). nih.gov
In transition metal catalysis, chiral ligands coordinated to the metal center are responsible for inducing asymmetry. Dirhodium catalysts, for example, have been employed in the catalytic asymmetric cyclopropanation of allenes to generate methylenecypropanes with high enantioselectivity, which are precursors to more complex structures. nih.gov Similarly, copper and iron complexes with chiral spiro ligands have demonstrated excellent enantioselectivity in intramolecular indole cyclopropanations. acs.org
Cascade and Domino Reactions
Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single pot operation without isolating intermediates. nih.gov These processes are characterized by high atom economy and operational simplicity, making them attractive for the construction of complex molecular architectures like the spirocyclopropane-indoline framework. beilstein-journals.orgnih.gov These reactions often begin with an intermolecular reaction that creates a reactive intermediate, which then undergoes one or more subsequent intramolecular transformations. nih.gov
Michael-Initiated Ring Closure (MIRC) Processes
A prominent subset of cascade reactions used for spirocyclopropane synthesis is the Michael-Initiated Ring Closure (MIRC) process. rsc.orgresearchgate.net This reaction involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, generating an enolate intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution to close a three-membered ring, typically displacing a leaving group. rsc.org
The MIRC reaction has been extensively applied to the synthesis of spirocyclopropyl oxindoles. acs.orgresearchgate.netnih.gov A novel organocatalytic cascade approach has been developed based on the asymmetric vinylogous Michael addition of 4-nitroisoxazole derivatives to N-Boc isatylidene malonates. This is followed by an intramolecular alkylation to afford highly functionalized spiro-cyclopropyl oxindole derivatives with remarkable stereocontrol. acs.orgnih.gov This vinylogous MIRC reaction represents a significant advancement in the field, expanding the scope of accessible complex structures. acs.orgresearchgate.net
| Catalyst System | Reactants | Key Intermediate | Product | Selectivity |
| Bifunctional thiourea catalyst | 4-Nitroisoxazole derivatives and N-Boc isatylidene malonates | Anionic nucleophile from isoxazole adds to the isatylidene malonate | Chiral spiro-cyclopropyl oxindoles | High stereocontrol |
| Base (e.g., DBU) | Benzylidenemalononitriles and 3-Arylisoxazol-5(4H)-ones with Bromine | Bromo-malononitrile derivative | Spirocyclopropanes | Stereoselective |
Tandem Annulation Sequences
Tandem or domino reactions offer an efficient pathway to complex molecular architectures from simple precursors in a single operation, minimizing waste and improving step economy. A notable example is the sequential [1+2] annulation reaction for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-imines. This metal-free approach utilizes the reaction of indolin-2-imines with α-aryl vinylsulfonium salts. rsc.orgnih.govrsc.org The reaction proceeds with high chemoselectivity and diastereoselectivity, affording a range of functionalized spiro-cyclopropyl indolin-2'-imines in yields from 51% to 95%. rsc.orgnih.govrsc.org
The reaction is typically carried out under mild conditions and demonstrates a broad substrate scope with good tolerance for various functional groups on the indolin-2-imine core. rsc.orgnih.govrsc.org For instance, substrates bearing either electron-withdrawing groups (e.g., F, Cl, Br) or electron-donating groups (e.g., Me) on the aromatic ring of the indolin-2-imine participate effectively in the reaction. rsc.org
| Substrate (Indolin-2-imine) | Substituent | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| 1a | H | 95 | Single diastereomer |
| 1b | 5-F | 87 | Single diastereomer |
| 1c | 5-Cl | 85 | Single diastereomer |
| 1d | 5-Br | 82 | Single diastereomer |
| 1e | 5-Me | 78 | Single diastereomer |
| 1f | 6-Cl | 65 | Single diastereomer |
| 1g | 7-F | 51 | Single diastereomer |
| 1h | 7-Me | 58 | Single diastereomer |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and highly convergent method for the construction of five-membered heterocyclic rings, including those found in spiro-indoline systems. nih.govnih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with a dipolarophile to form a pyrrolidine ring. nih.govnih.gov In the context of spiro[cyclopropane-1,3'-indolin] analogues, this strategy is particularly effective for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. figshare.com
The azomethine ylides are often generated in situ from the condensation of isatins or other carbonyl compounds with amino acids. These reactive intermediates then undergo a cycloaddition with an appropriate dipolarophile. The versatility of this method allows for the creation of complex polycyclic structures with a high degree of stereocontrol. nih.gov While direct synthesis of the spiro-cyclopropane moiety via this method is less common, the principles of 1,3-dipolar cycloaddition are fundamental to the construction of many spiro-heterocyclic systems. A highly stereoselective, one-pot, multicomponent reaction of isatin (B1672199) derivatives, arylamines, and dimethyl acetylenedicarboxylate (DMAD) can produce functionalized spiro[indoline-3,5'-pyrroline]-2,2'dione derivatives. mdpi.com
Dearomatizing Spiroannulation Methods
Dearomatization strategies provide a direct route to spirocyclic indolines from readily available aromatic precursors. A notable method involves the reaction of unfunctionalized indoles with electrophilic dihalides in the presence of a strong base such as potassium tert-butoxide (t-BuOK) and triethylborane (BEt₃). acs.org This approach facilitates a double C-C bond formation, generating a quaternary spirocyclic center in a single step. acs.org The reaction generally proceeds in high yields and exhibits good functional group tolerance. acs.org For example, indoles with electron-rich or electron-poor substituents at the 5-position can be effectively converted to the corresponding spiro-indolines. acs.org
Another advanced dearomatizing strategy is the palladium-catalyzed [2+2+1] spiroannulation of indoles with two molecules of an internal alkyne. acs.orgresearchgate.netnih.gov This process involves a domino sequence of C-H activation followed by consecutive Heck reactions, leading to 3,3'-spiroindolines bearing tetrasubstituted cyclopentadiene moieties in moderate to excellent yields. acs.orgresearchgate.netnih.gov
| Indole Derivative | Dihalide | Product | Yield (%) |
|---|---|---|---|
| Indole | 1,2-Bis(bromomethyl)benzene | Spiro[indoline-3,2'-indan] | 85 |
| 2-Methylindole | 1,2-Bis(bromomethyl)benzene | 2'-Methylspiro[indoline-3,2'-indan] | 90 |
| 5-Bromoindole | 1,2-Bis(bromomethyl)benzene | 5-Bromospiro[indoline-3,2'-indan] | 75 |
| Indole | 1,8-Bis(bromomethyl)naphthalene | Spiro[acenaphthene-1,3'-indoline] | 99 |
| 2-Methylindole | 1,8-Bis(bromomethyl)naphthalene | 2'-Methylspiro[acenaphthene-1,3'-indoline] | 98 |
Directed Synthesis of this compound and its Derivatives
The direct synthesis of this compound is a challenging task that requires a multi-step approach, beginning with the construction of the core spiro[cyclopropane-1,3'-indolin] skeleton, followed by the strategic introduction of the amine functionality at the 6'-position.
A common and effective strategy for introducing an amine group onto an aromatic ring, such as the indoline nucleus, is through a nitration-reduction sequence. The spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) precursor can be subjected to electrophilic nitration to introduce a nitro group at the 6'-position. Subsequent reduction of the nitro group, typically using reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, would yield the desired 6'-amino functionality.
Alternatively, modern cross-coupling reactions offer a more direct route. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine, is a powerful tool for C-N bond formation. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com This would involve the synthesis of a 6'-halo-spiro[cyclopropane-1,3'-indolin]-2'-one precursor, which could then be coupled with an ammonia equivalent or a protected amine, followed by deprotection, to afford the target 6'-amino compound. organic-chemistry.org
The synthesis of the core spiro[cyclopropane-1,3'-indolin]-2'-one precursor can be achieved through the alkylation and subsequent cyclization of an appropriate indolin-2-one. A direct method involves the reaction of indolin-2-one with 1,2-dibromoethane in the presence of a base. nih.govresearchgate.net For instance, treating indolin-2-one with potassium hydroxide (KOH) in tetrahydrofuran (THF), followed by the addition of 1,2-dibromoethane, leads to the formation of spiro[cyclopropane-1,3'-indolin]-2'-one in a 30% yield after purification. nih.govresearchgate.net To synthesize the 6'-amino derivative, one would ideally start with 6-aminoindolin-2-one, though the reactivity of the amino group would likely necessitate a protection-deprotection sequence. A more plausible route involves starting with a precursor such as 6-nitroindolin-2-one, performing the spirocyclopropanation, and then reducing the nitro group as the final step.
Stereoselective Synthesis of Spiro[cyclopropane-1,3'-indolin] Compounds
The control of stereochemistry is paramount in the synthesis of bioactive molecules. For spiro[cyclopropane-1,3'-indolin] compounds, both diastereoselective and enantioselective methods are of great interest.
A transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts provides an effective route to spiro[cyclopropane-1,3'-indolin]-2'-ones. rsc.org This method offers high yields and excellent diastereoselectivity. rsc.org
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro-oxindoles. For example, the organocatalytic Michael/Aldol (B89426) cascade reaction of 3-olefinic oxindoles can produce spirocyclohexane oxindoles with multiple stereocenters in high yields and with excellent enantioselectivities (often >99% ee). nih.gov While this example does not directly form a cyclopropane ring, the principles of asymmetric organocatalysis are readily applicable to the synthesis of chiral spiro[cyclopropane-1,3'-indolin] derivatives. For instance, the asymmetric synthesis of spiro[cyclopropane-oxyindole] compounds has been achieved using chiral thiourea catalysts, affording products with good yields (up to 89%) and high enantioselectivity (up to 87% ee).
| Method | Reactants | Catalyst/Reagent | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Diastereoselective Cyclopropanation | 3-Methyleneindolin-2-ones, Tosylhydrazone salts | Base | High | High diastereoselectivity |
| Enantioselective Cyclopropanation | Alkenyl oxindoles, Ylides | Chiral Thiourea | up to 89 | up to 87% ee |
Enantioselective Catalysis in Spiro[cyclopropane-1,3'-indolin] Synthesis
The asymmetric synthesis of spirocyclopropyl oxindoles, a class of compounds closely related to this compound, has been a major focus of research, with both organocatalysis and transition metal catalysis emerging as powerful tools. rsc.org These methods aim to control the formation of stereocenters, providing access to optically active molecules. rsc.org
Organocatalytic approaches often utilize chiral catalysts such as those derived from cinchona alkaloids. rsc.orgrsc.org For instance, a Michael-addition initiated cascade annulation strategy has been developed using a cinchona alkaloid-derived bifunctional thiourea catalyst. rsc.org This reaction, involving an alkylideneoxindole and an α-bromo nitroalkane, yields spiro nitrocyclopropane oxindoles with excellent enantioselectivity. rsc.org The use of pseudoenantiomeric catalysts allows for access to the opposite enantiomers of the final product. rsc.org Another study successfully designed and synthesized four thiourea catalysts, which were applied to the asymmetric synthesis of spiro[cyclopropane-oxyindole] compounds, achieving good yields (89%) and high enantioselectivity (87% ee) with 10 mol% of the catalyst in CHCl₃ at room temperature. ynu.edu.cn
Transition metal catalysis provides a complementary approach. A notable example is the chiral Lewis acid-promoted enantioselective cyclopropanation using a phenyliodonium ylide as a carbene precursor, catalyzed by a Nickel(II) complex. nih.gov This method proved effective for the synthesis of a variety of spirocyclopropane-oxindoles, delivering the products in excellent yields (up to 99%), high diastereomeric ratios (>19:1 dr), and outstanding enantioselectivity (up to 99% ee). nih.gov The reaction mechanism is suggested to proceed through a stepwise biradical pathway. nih.gov Transition metal-catalyzed carbene transfer reactions using diazo compounds with catalysts based on copper(I), rhodium(II), ruthenium(II), and cobalt(II) are also effective for cyclopropanation. nih.gov
| Catalyst System | Reactants | Key Features | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| Cinchona Alkaloid-derived Thiourea | Alkylideneoxindole and α-bromo nitroalkane | Organocatalytic Michael-initiated cascade | Good | Excellent | Moderate to High | rsc.org |
| Chiral Thiourea Catalyst | Not specified | Asymmetric synthesis at room temperature | 89% | 87% | Not specified | ynu.edu.cn |
| Chiral Nickel(II) Complex | 3-Alkenyl-oxindoles and Phenyliodonium ylide | Lewis acid-promoted free carbene cyclopropanation | Up to 99% | Up to 99% | >19:1 | nih.gov |
| Cinchona-derived Bifunctional Organocatalyst | 2-Arylidene-1,3-indandiones and Bromonitroalkanes | Organocatalytic asymmetric synthesis | Good | Excellent | Excellent | rsc.org |
Diastereoselective Control in Spirocyclopropane Formation
Achieving high diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters, such as substituted spiro[cyclopropane-1,3'-indolin] derivatives. Several methodologies have been developed to control the relative stereochemistry during the formation of the cyclopropane ring.
One effective strategy involves the use of rare-earth metal (REM) salts. nih.govacs.org A highly diastereoselective multicomponent synthesis of spirocyclopropyl oxindoles has been reported using REM triflates, with Scandium(III) triflate (Sc(OTf)₃) being particularly effective. nih.govacs.orgacs.org This method can achieve high diastereoselectivity (≤94:6:0:0), favoring a specific trans isomer. nih.govacs.org Density functional theory (DFT) calculations suggest that the coordinating ability and oxophilicity of the metal are key factors in directing the stereochemical outcome. nih.govacs.org The metal center acts as a template, coordinating the reacting fragments in an energetically favorable orientation, which enhances both reactivity and stereoselectivity in the crucial ring-closing step. nih.gov
Metal-free approaches have also been successful. For example, the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds has been achieved in high yields. rsc.org Additionally, a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts leads to functionalized spiro[cyclopropane-1,3'-indolin]-2'-imines in good yields (51–95%) with high chemoselectivity and diastereoselectivity. rsc.orgnih.gov This method is operationally simple, proceeds under mild conditions, and demonstrates a broad substrate scope. rsc.orgnih.gov Another approach involves a one-pot reaction where 3-phenacylideneoxindoles react with hydrazine and are then treated in situ with lead(IV) acetate to produce diastereoisomers of spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones. researchgate.net
| Method | Reactants | Catalyst/Reagent | Yield | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|
| Multicomponent Reaction | Isatins, Triethyl phosphono-acetate, 2-Bromoacetophenone, Pyridine | Sc(OTf)₃ | Excellent | ≤94:6:0:0 | nih.govacs.org |
| Metal-Free Cyclopropanation | 3-Methyleneindolin-2-ones, Tosylhydrazone salts | None | High | High | rsc.org |
| Sequential [1+2] Annulation | Indolin-2-imines, α-Aryl vinylsulfonium salts | None | 51-95% | High | rsc.orgnih.gov |
| One-Pot Kishner-type Cyclopropanation | 3-Phenacylideneoxindoles, Hydrazine | Lead(IV) acetate | Good | Diastereomeric mixtures | researchgate.net |
Substrate Scope and Functional Group Compatibility in Stereoselective Synthesis
The utility of a synthetic method is largely determined by its substrate scope and tolerance for various functional groups. Research into the stereoselective synthesis of spiro[cyclopropane-1,3'-indolin] architectures has explored these aspects extensively. rsc.orgnih.gov
Methodologies have been developed that accommodate a wide range of substituents on the starting materials. For instance, the sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts demonstrates a wide substrate scope and good functional group tolerance. rsc.orgnih.gov Similarly, organocatalytic methods for synthesizing optically active spirocyclopropyl oxindoles have been shown to be compatible with various functional groups. rsc.orgrsc.org
The choice of starting material can significantly influence the synthetic pathway. Common precursors for the synthesis of spirocyclopropyl oxindoles include isatins, 3-alkenyl oxindoles, diazooxindoles, and 3-halooxindoles. nih.govresearchgate.net The development of methods starting from readily available isatin derivatives is particularly valuable. nih.govacs.org The compatibility of these methods with diverse functional groups on the aromatic ring of the indoline core, as well as on the substituents of the cyclopropane ring, allows for the creation of a library of structurally diverse compounds for further applications. rsc.org For example, in the rare-earth metal-catalyzed multicomponent reaction, various substituted isatins can be used, demonstrating the method's functional group compatibility. nih.gov
Multicomponent Reaction Strategies for Spiro[cyclopropane-1,3'-indolin] Scaffolds
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. acs.org These reactions are highly atom-economical and efficient, making them particularly attractive for creating molecular libraries for drug discovery. acs.orgmdpi.com
A notable example is the highly diastereoselective four-component synthesis of spirocyclopropyl oxindoles from isatins, triethyl phosphonoacetate, 2-bromoacetophenone, and pyridine in the presence of a rare-earth metal salt like Sc(OTf)₃. nih.govacs.org This reaction proceeds with high diastereoselectivity and in excellent yields, providing a straightforward route to disubstituted spirocyclopropyl oxindole derivatives. nih.gov
Other MCRs have been developed for related spiro-heterocyclic systems. A one-pot, three-component 1,3-dipolar cycloaddition reaction between a substituted indole-2,3-dione (isatin), (S)-pipecolic acid, and trans-3-benzoylacrylic acid has been used to synthesize novel spiro[indoline-3,3'-indolizine]s with high regio- and stereospecificity. nih.gov Another strategy involves a four-component reaction for the diastereoselective synthesis of spirooxindolepyrrolothiazoles, which proceeds through a sequential N,S-acetalation and a decarboxylative [3 + 2] cycloaddition. researchgate.net These examples underscore the power of MCRs to rapidly assemble complex spiro[cyclopropane-1,3'-indolin] and analogous scaffolds from simple and readily available starting materials. acs.orgresearchgate.net
Mechanistic Pathways of Key Spirocyclization Reactions
The formation of the spiro-cyclopropane ring fused to the indoline core can be accomplished through several elegant mechanistic routes, often involving multi-step cascade reactions or specialized catalytic systems.
A notable multi-component reaction for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones proceeds via a sophisticated four-step mechanism. rsc.org This sequence involves the Pudovik reaction, a Brook rearrangement, a Michael addition, and concludes with an intramolecular nucleophilic substitution. rsc.org
The reaction is initiated by the Pudovik addition of a phosphite (B83602) to an isatin-derived starting material. This is followed by a Brook rearrangement, which involves the migration of a silyl (B83357) group from carbon to oxygen, generating a key intermediate. Subsequently, a Michael addition to an activated alkene, such as an acrylate, occurs. rsc.org The final and ring-closing step is an intramolecular nucleophilic substitution, which forges the cyclopropane ring and establishes the spiro center. rsc.org This sequence results in the formation of 1′-allylspiro[cyclopropane-1,3′-indolin]-2′-ones with the substituents on the cyclopropane ring in a trans configuration. rsc.org
Catalysis plays a pivotal role in achieving high efficiency, diastereoselectivity, and enantioselectivity in the synthesis of spiro[cyclopropane-1,3'-indolin] derivatives. Both metal-based and organocatalytic systems have been successfully employed.
Organocatalysis offers a powerful, metal-free approach. For instance, thiourea catalysts derived from cinchona alkaloids have been utilized to induce enantioselectivity in the formation of pyrazoline intermediates, which then undergo a ring contraction to yield 3,3′-cyclopropyl spirooxindoles. rsc.org In other organocatalytic systems, (R)-diphenylprolinol silyl ether has been shown to catalyze tandem Michael/aldol reactions effectively, leading to spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives with multiple chiral centers in excellent yields and optical purity. nih.gov
Transition metal catalysts are also prominent. It has been reported that Hg(II) can catalyze the cyclopropanation of diazooxindoles and alkenes, providing a method for highly diastereo- and enantioselective synthesis of spirocyclopropyloxindoles. researchgate.net Rhodium(III) catalysts have been used to perform dual C-H activations, enabling the enantioselective synthesis of axially chiral spirocycles. rsc.org Furthermore, a diastereoselective synthesis of spirocyclopropane-oxindoles has been achieved using indium(III) chloride (InCl3) as a catalyst in water. rsc.org
In a move towards greener chemistry, metal-free cyclopropanation has been achieved using tosylhydrazone salts as a safe alternative to diazo compounds for the reaction with 3-methyleneindolin-2-ones, producing spiro[cyclopropane-1,3'-indolin]-2'-ones in high yields. rsc.org
| Catalyst System | Reaction Type | Key Outcome | Reference |
|---|---|---|---|
| Thiourea (from Cinchona Alkaloid) | 1,3-Dipolar Cycloaddition / Ring Contraction | Enantioselective formation of 3,3'-cyclopropyl spirooxindoles. | rsc.org |
| (R)-Diphenylprolinol Silyl Ether | Tandem Michael/Aldol Reaction | Synthesis of spiro-compounds with multiple stereocenters in high ee. | nih.gov |
| Hg(II) Salts | Cyclopropanation | Highly diastereo- and enantioselective synthesis of spirocyclopropyloxindoles. | researchgate.net |
| Rh(III) Complexes | Dual C-H Activation | Enantioselective synthesis of axially chiral spirocycles. | rsc.org |
| Indium(III) Chloride (InCl3) | Cyclopropanation | Highly diastereoselective synthesis in water. | rsc.org |
| Tosylhydrazone Salts (Metal-Free) | Cyclopropanation | Diastereoselective synthesis as a safe alternative to diazo compounds. | rsc.org |
Ring-Opening and Ring-Expansion Mechanisms of Spirocyclopropane Moieties
The strained three-membered ring of the spirocyclopropane unit is a versatile functional handle, susceptible to various ring-opening and ring-expansion reactions, which provide access to more complex heterocyclic systems.
Metal catalysts are instrumental in activating the cyclopropane ring for cleavage. Lewis acids such as indium(III) triflimide (In(NTf2)3) have proven to be powerful catalysts for the intramolecular nucleophilic ring-opening of donor-acceptor cyclopropanes with an indole nucleophile. researchgate.netsioc-journal.cn This reaction proceeds under mild conditions and constructs a pyrrolo[1,2-a]-indole framework efficiently. researchgate.netsioc-journal.cn
Palladium-catalyzed intramolecular direct arylation of cyclopropane C-H bonds represents another strategy, affording spiro 3,3′-cyclopropyl oxindoles from readily available 2-bromoanilides. rsc.orgresearchgate.net Magnesium iodide (MgI2) has been identified as a bifunctional catalyst capable of promoting the ring-expansion of spiro[cyclopropane-1,3'-indol]-2-ones, offering an efficient entry into the spiro[oxindole-pyrrolidine] ring system. researchgate.net
Beyond traditional metal catalysis, photochemical methods can also induce ring cleavage. The irradiation of spirocyclopropyl oxindoles can lead to the formation of a triplet 1,3-diradical intermediate, which is a key step in their photochemical deracemization. nih.gov
| Catalyst/Reagent | Reaction Type | Transformation | Reference |
|---|---|---|---|
| In(NTf2)3 | Lewis Acid-Catalyzed Ring Opening | Intramolecular nucleophilic ring-opening to form pyrrolo[1,2-a]-indoles. | researchgate.netsioc-journal.cn |
| Palladium(II) | C-H Arylation | Intramolecular direct arylation of cyclopropane C-H bonds. | rsc.orgresearchgate.net |
| MgI2 | Ring Expansion | Catalyzes cyclopropane opening/ring expansion to spiro[oxindole-pyrrolidine]s. | researchgate.net |
| Light (Photosensitizer) | Photochemical Ring Opening | Cleavage via a triplet 1,3-diradical intermediate for deracemization. | nih.gov |
Once the cyclopropane ring is opened, the resulting intermediate can undergo a variety of intramolecular cyclization reactions to form new ring systems. The In(NTf2)3-catalyzed ring-opening of a donor-acceptor cyclopropane tethered to an indole leads directly to the formation of the fused pyrrolo[1,2-a]-indole skeleton through an intramolecular cyclization event. researchgate.netsioc-journal.cn
In a different transformation, the ring-expansion of cyclopropane-fused quinolin-2-ones can be achieved by the action of sodium hydride. researchgate.net This reaction proceeds through a deprotonation of the amide, followed by two pericyclic events: a 6π-electrocyclic ring opening and a subsequent sioc-journal.cnCurrent time information in Le Flore County, US.-hydride shift to furnish 1-benzazepin-2-ones in a regioselective manner. researchgate.net Furthermore, palladium-catalyzed reactions, such as the intramolecular Heck reaction, provide a robust method for creating fused tricyclic indole skeletons from precursors that could be generated from ring-opened species. encyclopedia.pub
Intermediates in Spiro[cyclopropane-1,3'-indolin] Reaction Pathways (e.g., zwitterions, ylides)
The reaction pathways leading to and from spiro[cyclopropane-1,3'-indolin] derivatives are often governed by the formation of highly reactive, transient intermediates such as ylides and zwitterions or diradicals.
A prominent method for constructing spiro-pyrrolidinyl oxindoles involves the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene. nih.gov These ylides are typically generated in situ from the condensation of an isatin with an amino acid, followed by decarboxylation. nih.gov Similarly, nitrile ylides, generated either photochemically from aryl diazo esters or mechanochemically, undergo [3+2] cycloaddition reactions with alkylidene oxindoles to form spiro[pyrrolidine-3,3'-oxindoles] under metal- and base-free conditions. rsc.org
In cascade reactions, such as the organocatalyzed Michael/aldol sequence, the reaction proceeds through a Michael adduct intermediate, which then undergoes an intramolecular aldol reaction to form the final spirocyclic product. nih.gov Photochemical ring-opening of spirocyclopropyl oxindoles provides direct spectroscopic evidence for a triplet 1,3-diradical intermediate, which has a measured lifetime of 22 microseconds and is crucial for the observed deracemization process. nih.gov
| Intermediate | Generation Method | Subsequent Reaction | Reference |
|---|---|---|---|
| Azomethine Ylide | Condensation of isatin and an amino acid, followed by decarboxylation. | 1,3-Dipolar Cycloaddition | nih.gov |
| Nitrile Ylide | Photochemical or mechanochemical generation from diazo compounds. | [3+2] Cycloaddition | rsc.org |
| Michael Adduct (Enolate) | Michael addition of an enolate to an α,β-unsaturated system. | Intramolecular Aldol Cyclization | nih.gov |
| Triplet 1,3-Diradical | Photochemical ring-opening of the cyclopropane ring. | Ring closure/Deracemization | nih.gov |
Strategic Functionalization of the Indoline Nitrogen and Cyclopropane Ring
The functionalization of the indoline nitrogen and the cyclopropane ring of the this compound core is a key strategy for modulating its physicochemical and pharmacological properties.
The indoline nitrogen, being a secondary amine, is readily amenable to a variety of chemical transformations. Standard N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide range of substituents. For instance, alkylation with various alkyl halides in the presence of a base allows for the systematic exploration of the impact of steric and electronic properties of the N-substituent on biological activity. Similarly, acylation with acid chlorides or anhydrides can introduce amide functionalities, which can act as hydrogen bond donors or acceptors, thereby influencing ligand-receptor interactions.
The cyclopropane ring, while generally stable, can undergo specific chemical transformations. Donor-acceptor cyclopropanes, a class of activated cyclopropanes, exhibit high reactivity towards various reagents, enabling ring-opening and annulation reactions. mdpi.com While the parent this compound may not be a classic donor-acceptor cyclopropane, strategic placement of activating groups on the cyclopropane ring or the indoline core can facilitate its reactivity. For example, the introduction of an ester group on the cyclopropane ring, as seen in related spiro[cyclopropane-1,3'-indolin]-2'-one systems, provides a handle for further modifications. nih.gov
| Reaction Type | Reagents and Conditions | Functionalized Position | Resulting Moiety |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Indoline Nitrogen | N-Alkyl |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et₃N) | Indoline Nitrogen | N-Acyl (Amide) |
| N-Arylation | Aryl halide, Palladium catalyst, Base | Indoline Nitrogen | N-Aryl |
| Cyclopropane Ring Functionalization | Introduction of activating groups (e.g., esters) followed by reaction with nucleophiles or electrophiles | Cyclopropane Ring | Substituted Cyclopropane |
Introduction of Diverse Chemical Entities on the Spiro[cyclopropane-1,3'-indolin] Core
The introduction of diverse chemical entities onto the spiro[cyclopropane-1,3'-indolin] core is crucial for scaffold diversification and the exploration of new chemical space. This can be achieved through various synthetic strategies, including multicomponent reactions and cycloaddition reactions.
One-pot multicomponent reactions are highly efficient for generating molecular complexity from simple starting materials. nih.govbeilstein-journals.org For instance, a three-component reaction involving an isatin derivative, an amino acid, and an alkene can lead to the formation of complex spiro-heterocyclic systems. nih.gov Adapting such methodologies to the this compound core could allow for the introduction of various heterocyclic moieties.
[3+2] cycloaddition reactions are another powerful tool for scaffold diversification. The reaction of carbonyl ylides with 3-arylideneoxindoles has been shown to produce highly functionalized dispirooxindoles. rsc.org This strategy could be potentially applied to derivatives of this compound to introduce five-membered rings. Furthermore, the synthesis of spiro[indoline-3,3'-pyrrolidines] has been achieved through azomethine ylide cycloaddition with 3-methyleneoxindolines. nih.gov
The inherent functionality of the 6'-amine group provides a direct handle for diversification. It can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of substituents, or it can be used as a nucleophile in coupling reactions to attach larger and more complex molecular fragments.
| Synthetic Strategy | Key Reactants | Introduced Moiety | Potential Outcome |
|---|---|---|---|
| Multicomponent Reactions | Isatin derivatives, amino acids, alkenes | Heterocyclic rings | Complex spiro-heterocycles |
| [3+2] Cycloaddition | Carbonyl ylides, azomethine ylides | Five-membered rings (e.g., pyrrolidines) | Dispiro compounds |
| Functionalization of 6'-amine | Diazotization/Sandmeyer reaction, Nucleophilic coupling | Halogens, nitriles, aryl groups, etc. | Substituted aromatic ring |
Regioselective and Chemoselective Modifications
Regioselective and chemoselective modifications are essential for the precise derivatization of the this compound scaffold, which possesses multiple reactive sites.
Ruthenium-catalyzed ring-closing metathesis (RCM) has been successfully employed for the regioselective synthesis of spiro-oxindoles from 3,3-diallyl oxindoles. mdpi.com This methodology could be adapted to create spiro-fused carbocycles with defined ring sizes. Rhodium-catalyzed C-H activation and annulation reactions of amides with maleimides have demonstrated high regioselectivity in forming spiropyrrolidinetriones. nih.gov Such transition-metal-catalyzed reactions offer a powerful approach to control the site of modification on the indoline aromatic ring.
Chemoselectivity is crucial when multiple functional groups are present. For instance, in a molecule containing both an amine and a secondary amide, selective acylation of the more nucleophilic amine can be achieved under controlled conditions. Similarly, the choice of catalyst and reaction conditions can dictate the outcome of reactions involving different parts of the molecule. For example, phosphine-catalyzed [3+2] annulation reactions of allenes with 2-arylidene-1,3-indandiones have shown high regioselectivity. nih.gov
The development of protecting group strategies is also vital for achieving regioselectivity. The indoline nitrogen can be protected with standard protecting groups like Boc or Cbz to prevent its reaction while other parts of the molecule are being modified.
Synthesis of Polycyclic and Fused Spiroindoline Systems
The construction of polycyclic and fused spiroindoline systems from the this compound core leads to conformationally constrained molecules with potentially enhanced biological activity and specificity.
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are particularly useful for the synthesis of complex polycyclic systems. frontiersin.org For example, a domino Corey-Chaykovsky reaction has been utilized for the one-pot synthesis of spirocyclopropyl oxindoles. rsc.org Another approach involves the thermal [2+1] cycloaddition between 3-alkylidene-7-aza-2-indolones and 3-diazo-7-aza-2-oxindoles to yield highly substituted dispiro-[indoline-3,1'-cyclopropane-2',3''-indoline]-2,2''-diones. researchgate.net
The synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a three-component reaction of arylamines, isatins, and cyclopentane-1,3-dione, demonstrating the feasibility of constructing fused heterocyclic rings onto the spirooxindole core. beilstein-journals.orgdoaj.org Furthermore, novel spiro 1,3-indanedione-fused dihydropyridines have been synthesized through the condensation of a tetrone with N-aryl/alkylenamines. nih.gov These strategies can be envisioned to be applicable to the this compound scaffold to build intricate polycyclic architectures. The ring-opening of the cyclopropane moiety can also lead to the formation of fused systems, as demonstrated by the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines to access 2-substituted 4-hydroxyindoles. acs.org
| Synthetic Method | Key Transformation | Resulting Structure |
|---|---|---|
| Domino Reactions | Multiple bond formations in one pot | Complex spirocyclopropyl oxindoles |
| Thermal [2+1] Cycloaddition | Cycloaddition of carbenes to alkenes | Dispiro compounds |
| Three-Component Reactions | Condensation of multiple starting materials | Spiro-fused dihydropyridines |
| Ring-Opening Cyclization | Opening of the cyclopropane ring followed by cyclization | Fused indole derivatives |
Computational and Theoretical Investigations of Spiro Cyclopropane 1,3 Indolin Systems
Conformational Analysis and Molecular Rigidity of Spirocyclic Indolines
The defining feature of spiro compounds is their inherent three-dimensionality and structural rigidity, which are crucial for their interaction with biological targets. mdpi.com Computational conformational analysis, often complemented by experimental data from X-ray crystallography and NMR, is used to determine the preferred spatial arrangement of these molecules.
In the parent compound, Spiro[cyclopropane-1,3'-indolin]-2'-one (B178442), the two ring systems are nearly perpendicular to each other. X-ray crystallography data reveals that the dihedral angle between the mean plane of the cyclopropane (B1198618) ring and the indolin system is approximately 87.65°. nih.gov This rigid, orthogonal arrangement is a hallmark of the spiro[cyclopropane-1,3'-indolin] core. The rigidity of the spiro junction is a key feature that allows for the precise spatial positioning of substituents, which is a significant advantage in the design of pharmacologically active molecules. mdpi.com Theoretical DFT approaches, in conjunction with NMR experiments, have been used to establish the conformational rigidity of spirocycloalkyloxindoles in solution. researchgate.net This rigidity helps in minimizing the entropic penalty upon binding to a biological target, potentially enhancing therapeutic efficacy.
Table 5.1.1: Crystallographic Data for Spiro[cyclopropane-1,3'-indolin]-2'-one
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO |
| Crystal System | Orthorhombic |
| a (Å) | 7.4348 |
| b (Å) | 14.0589 |
| c (Å) | 15.6401 |
Stereochemical Predictions and Chiral Induction Modeling
Many synthetic routes to spiro[cyclopropane-1,3'-indolin] derivatives can produce multiple stereoisomers. Computational modeling is vital for predicting the most likely stereochemical outcomes and understanding the principles of chiral induction. Density Functional Theory (DFT) calculations have been successfully employed to predict the thermodynamically favored diastereomers in the synthesis of related spirocycloalkyloxindoles. researchgate.net For instance, in certain reactions, calculations predicted that the 3R,8R diastereomers would be favored under basic conditions for three-membered spiro rings. researchgate.net
These predictive capabilities are crucial for designing stereoselective syntheses. By modeling the transition states of competing reaction pathways, chemists can identify conditions that favor the formation of a single, desired stereoisomer. This is particularly important in drug development, where different enantiomers or diastereomers of a molecule can have vastly different biological activities. The proposed mechanism for catalyst-free diastereoselective cyclopropanation, for example, is based on a HOMO-LUMO controlled 1,3-polar cycloaddition followed by a ring contraction sequence. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a powerful lens for viewing the step-by-step process of chemical reactions. For spiro[cyclopropane-1,3'-indolin] systems, DFT calculations have been used to elucidate complex reaction mechanisms that are difficult to probe experimentally.
One study investigated the dimerization of an enone to form a pentacyclic system containing a spiro-indolinone moiety using DFT methods at the B3LYP/6-31G level. researchgate.net The calculations revealed a multi-step process:
Deprotonation: A carbanion is formed by deprotonation of the enone at the 3-position.
Michael Addition: The carbanion undergoes a Michael addition to a second molecule of the enone.
Intramolecular Michael Addition: The resulting intermediate undergoes an intramolecular Michael addition.
Protonation: The final anion is protonated to yield the cis-fused pentacyclic product. researchgate.net
Similarly, the mechanism of 1,3-dipolar cycloaddition reactions to form spiro compounds has been studied using Molecular Electron Density Theory (MEDT). mdpi.com These studies analyze the electronic structure of the reactants to predict the feasibility and regioselectivity of the reaction.
Table 5.3.1: Computationally Elucidated Reaction Pathway
| Step | Description | Computational Method |
|---|---|---|
| 1 | Michael addition of a carbanion to an enone | DFT (B3LYP/6-31G) researchgate.net |
| 2 | Intramolecular Michael addition of the intermediate | DFT (B3LYP/6-31G) researchgate.net |
Electronic Structure and Reactivity Profiling
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), govern its reactivity. Computational methods are used to calculate these properties and create a detailed reactivity profile.
DFT calculations can determine the HOMO-LUMO energy gap, which is an indicator of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. Conceptual DFT also allows for the calculation of global reactivity indices like chemical potential (μ), hardness (η), and electrophilicity (ω), which quantify the molecule's tendency to accept or donate electrons. mdpi.com
The Electron Localization Function (ELF) is another powerful tool used to analyze the electronic structure. mdpi.com ELF topological analysis provides a quantitative way to understand the distribution of electron density and can confirm the electronic character of reactants in cycloaddition reactions, for example, identifying them as carbenoid-type, zwitterionic, or radical. mdpi.com This level of detail helps to explain experimentally observed regioselectivity and reactivity patterns. mdpi.com
Table 5.4.1: Conceptual DFT Reactivity Indices
| Index | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. mdpi.com |
| Hardness (η) | E_LUMO - E_HOMO | Measures resistance to change in electron distribution. |
| Electrophilicity (ω) | μ² / 2η | Quantifies the ability of a species to accept electrons. mdpi.com |
Molecular Recognition and Ligand Design Principles Involving Spiro Cyclopropane 1,3 Indolin 6 Amine
Rational Design of Spiro[cyclopropane-1,3'-indolin]-6'-amine Analogs for Biological Target Interaction
The rational design of analogs based on the spiro[cyclopropane-1,3'-indolin] scaffold leverages structure-based drug design (SBDD) and computational methods to optimize interactions with specific biological targets. This approach aims to create molecules with enhanced potency, selectivity, and improved physicochemical properties.
A key strategy involves using a known hit compound's co-crystal structure with its target protein to guide modifications. For instance, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a spirocyclic core was rationally designed to fix the active conformation of a lead compound. acs.org This modification aimed to enhance potency and lipophilic ligand efficiency (LLE) by reducing the entropic penalty upon binding. acs.org This principle is directly applicable to the spiro[cyclopropane-1,3'-indolin] framework, where the cyclopropane (B1198618) ring can lock the geometry of substituents, orienting them precisely within a protein's binding pocket.
Virtual screening and molecular docking are also pivotal in the rational design process. Fragment-based screening can identify spiro-containing chemotypes, such as the spiro[pyrrolidine-3,3′-oxindole] scaffold, which can then be optimized into lead compounds with submicromolar affinities for targets like the 5-HT6 receptor. mdpi.com Similarly, docking studies with spiro[cyclopropane-1,3'-indolin] analogs against target enzymes, such as the SARS-CoV-2 main protease, can predict binding modes and affinities, guiding the synthesis of the most promising candidates. mdpi.com The design of novel spiro imidazobenzodiazepine ligands for the GABA-A receptor was successfully guided by molecular docking using the receptor's crystal structure, leading to compounds with desirable pharmacological profiles. nih.gov
These design principles allow for the targeted modification of the spiro[cyclopropane-1,3'-indolin] core to achieve specific biological outcomes. By introducing substituents at various positions, such as the 6'-amine group, chemists can modulate interactions with key residues in a target's active site, thereby optimizing the compound's biological activity.
Structure-Activity Relationship (SAR) Development for Spiro[cyclopropane-1,3'-indolin] Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of spiro[cyclopropane-1,3'-indolin] derivatives. By systematically modifying the scaffold and evaluating the resulting changes in biological activity, researchers can identify key structural features required for target engagement. Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated as potential anticancer agents, leading to the proposal of detailed SAR models for the pharmacophore. nih.govresearchgate.net
Stereochemistry is a critical determinant of biological activity for chiral molecules, as it profoundly affects target binding, metabolism, and cellular uptake. nih.gov For spirocyclic compounds, which are inherently three-dimensional, the specific spatial arrangement of atoms can lead to significant differences in potency between stereoisomers. acs.org
Research on nature-inspired chiral compounds has shown that only specific isomers may display significant biological activity. nih.gov For example, in a study of 3-Br-acivicin isomers, the compounds with the natural (5S, αS) configuration were substantially more active as antiplasmodial agents than their corresponding enantiomers and diastereoisomers. nih.gov This difference was attributed to stereoselective uptake by amino acid transport systems and optimized interaction with the target enzyme. nih.gov This principle underscores the importance of controlling the stereochemistry at the spirocyclic center and any other chiral centers within spiro[cyclopropane-1,3'-indolin] derivatives to achieve maximal biological effect. The intriguing chiral environment created by the spiro structure itself is often credited for the high enantioselectivities observed in catalysis, a feature that translates to selective interactions with chiral biological macromolecules. acs.org
The electronic properties of the spiro-oxindole group itself can be modulated by adjacent substituents, allowing it to act as either an electron acceptor or a donor. researchgate.net This "chameleon" effect can alter the reactivity and binding mode of the molecule. researchgate.net Modifications on the indolinone nitrogen (N1') and the aromatic ring are common strategies to tune activity. For example, the presence and position of electron-withdrawing or electron-donating groups on the benzene (B151609) ring of the indoline (B122111) moiety can significantly influence potency against various cancer cell lines. nih.govresearchgate.net
The following table summarizes representative SAR data for spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives against the DU-145 human prostate cancer cell line.
| Compound | R (at N1') | R1 (at C5') | R2 (on cyclopropane) | IC₅₀ (μM) vs. DU-145 Cells nih.govrsc.org |
|---|---|---|---|---|
| Compound A | H | H | -COOEt | >50 |
| Compound B | -CH₂-Ph | H | -COOEt | 1.8 |
| Compound C | -CH₂-(4-Cl-Ph) | H | -COOEt | 3.2 |
| Compound D | H | Br | -COOEt | 3.5 |
| Compound E | -CH₂-(4-F-Ph) | H | -COOEt | 2.1 |
This table is illustrative and compiles data from related studies. Specific IC₅₀ values are representative of trends discussed in the cited literature.
As the data suggests, substitution at the N1' position, particularly with a benzyl (B1604629) group, dramatically increases anticancer activity compared to the unsubstituted parent compound. Halogen substitution on the C5' position of the indoline ring also enhances potency. These findings highlight the importance of systematic structural modification to optimize target binding.
The rigid nature of the spirocyclic framework is a key advantage in ligand design. scispace.com This rigidity minimizes the number of available conformations, which can significantly enhance binding affinity and selectivity. scispace.comnih.gov By "pre-organizing" the molecule into a conformation that is complementary to the target's binding site, the entropic cost of binding is reduced, leading to a more favorable free energy of binding. acs.org
The spiro atom, a tetrahedral sp³-carbon, forces the two connected rings into a largely orthogonal arrangement, creating a well-defined three-dimensional structure. rsc.org This structural constraint is beneficial for several reasons:
Enhanced Selectivity: A rigid ligand is less likely to adapt to the binding sites of off-target proteins, leading to higher selectivity. scispace.com
Improved Potency: By locking the molecule in its bioactive conformation, the energetic barrier to binding is lowered, which can result in higher potency. acs.org
Favorable Physicochemical Properties: Rigidity often leads to increased metabolic stability and improved cell permeability compared to more flexible, "floppy" molecules.
The conformational rigidity of spirodiphosphine ligands, for example, has been a major contributor to their success in asymmetric catalysis, a success rooted in the precise control of the molecule's shape. nih.gov In medicinal chemistry, this principle was explicitly used in the design of MAGL inhibitors, where creating a spiro-carbamate was a deliberate strategy to fix the active conformation and boost potency. acs.org
Spiro[cyclopropane-1,3'-indolin] Scaffolds as Chiral Auxiliaries and Ligands
Beyond their applications in drug discovery, spiro-indoline and related spirocyclic scaffolds are highly valued in synthetic chemistry, particularly as backbones for chiral ligands and auxiliaries in asymmetric catalysis. scispace.comacs.org The rigid and well-defined chiral environment of these scaffolds allows for excellent stereochemical control in a variety of chemical transformations. acs.orgacs.org
Ligands built on spiro backbones, such as 1,1'-spirobiindane, have demonstrated superior performance in terms of enantioselectivity for a wide range of transition-metal-catalyzed reactions compared to ligands with other backbones. acs.org These reactions include asymmetric hydrogenation, carbon-carbon bond formation, hydrosilylation, and allylic alkylation. acs.orgnih.gov The success of these ligands stems from the unique chiral inducement provided by the spiro structure. acs.org
A variety of chiral ligands have been designed and synthesized using spirocyclic frameworks, with spiro-amino alcohols and spiro-phosphines being prominent examples. These ligands combine the rigid spiro core with coordinating atoms (N, O, P) capable of chelating to a metal center, creating a highly effective chiral catalyst.
Spiro-Phosphine Ligands: Chiral spiro diphosphine ligands, such as SDP (based on a 1,1'-spirobiindane backbone), are synthesized from enantiomerically pure spiro-diols. acs.org These ligands, when complexed with metals like ruthenium or rhodium, are exceptionally effective catalysts for the asymmetric hydrogenation of ketones and olefins, often achieving extremely high activity and enantioselectivity (up to 99.5% ee). acs.orgacs.org Monodentate spiro phosphoramidite (B1245037) and phosphonite ligands have also been developed and show high efficiency in various rhodium-, palladium-, and copper-catalyzed reactions. acs.orgresearchgate.net
Spiro-Amino Alcohol and Related P,N Ligands: The synthesis of spiro P,N ligands, such as spiro phosphine-oxazolines and spiro aminophosphines, has also been reported. scispace.comresearchgate.net For example, spiro phosphine-oxazoline ligands can be synthesized from optically pure spiro-diols (SPINOLs) through a multi-step sequence involving carbonylation, hydrolysis, amidation with a chiral amino alcohol, and subsequent cyclization. scispace.com In another approach, spiro aminophosphine (B1255530) ligands were prepared via a Schmidt reaction of phosphino (B1201336) acids derived from a spirobiindane scaffold. scispace.com These P,N ligands have proven effective in iridium-catalyzed hydrogenations. scispace.com The synthesis of spiro amino alcohols has also been achieved through multi-step routes involving cycloadditions and reductions to create the chiral spiro core and the requisite functional groups. scispace.com
Application in Asymmetric Catalysis
Extensive research into the applications of various spirocyclic compounds has revealed their significant potential in the field of asymmetric catalysis. The inherent rigidity and well-defined three-dimensional structures of spiro skeletons make them privileged scaffolds for the design of chiral ligands and catalysts. These ligands have been successfully employed in a multitude of enantioselective transformations, including hydrogenations, carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions, often affording high levels of stereocontrol. nih.govresearchgate.net
The core principle behind their efficacy lies in the precise spatial arrangement of coordinating atoms, which creates a chiral environment around a metal center. This, in turn, dictates the stereochemical outcome of a catalyzed reaction, leading to the preferential formation of one enantiomer over the other. The substitution pattern on the spirocyclic framework can be systematically modified to fine-tune the steric and electronic properties of the resulting catalyst, allowing for optimization of both reactivity and enantioselectivity for a specific transformation. nih.govresearchgate.net
While the broader class of spiro compounds, such as those based on spirobiindane and spiro-oxindole cores, have been extensively studied and have demonstrated remarkable success in asymmetric catalysis, specific research detailing the application of This compound in this context is not available in the reviewed scientific literature. The potential of this specific compound as a chiral ligand or catalyst precursor remains an underexplored area of research. The presence of the 6'-amino group provides a functional handle that could, in principle, be utilized for the synthesis of novel chiral ligands, such as phosphine-amine or bisoxazoline derivatives. However, published studies demonstrating such applications and detailing their performance in asymmetric catalysis are currently lacking.
Further investigation would be required to synthesize ligands derived from this compound and to evaluate their effectiveness in various asymmetric catalytic reactions. Such studies would be essential to determine if this specific spirocyclic amine can also function as a privileged building block for the development of new and efficient chiral catalysts.
Emerging Research Challenges and Future Directions in Spiro Cyclopropane 1,3 Indolin Chemistry
Development of Novel and Efficient Stereoselective Methodologies for Spiro[cyclopropane-1,3'-indolin]-6'-amine
A primary challenge in the synthesis of this compound and its analogues is the precise control of stereochemistry. The core structure contains at least one spirocyclic quaternary stereocenter at the C3' position, and substitutions on the cyclopropane (B1198618) ring can introduce additional chiral centers. The development of novel synthetic strategies to form such chemical entities in a stereoselective manner is a significant and ongoing objective in organic chemistry. rsc.orgrsc.org
Recent advances have focused on asymmetric catalysis to achieve high levels of enantioselectivity and diastereoselectivity. rsc.org Organocatalysis, in particular, has emerged as a powerful tool. For instance, cascade reactions, such as Michael/cyclization sequences using chiral catalysts like cinchonidine-based thiourea (B124793), have been employed to synthesize chiral spiro[pyrrolidin-3,2′-oxindole] derivatives with excellent stereoselectivities. rsc.org Similarly, enantioselective domino Michael-Michael reactions catalyzed by chiral squaramide-amine catalysts have been used to construct spirocyclopentane oxindoles with four consecutive stereocenters. nih.gov
Metal-catalyzed reactions also play a crucial role. Palladium-catalyzed enantioselective C–H arylation has been developed to create spirocyclic oxindoles. rsc.org Furthermore, diastereoselective cyclopropanation of 3-methyleneindolin-2-ones has been achieved using metal-free conditions with tosylhydrazone salts, offering a safer alternative to diazo compounds. rsc.org A significant hurdle remains in the direct asymmetric synthesis of the 6'-amino substituted derivatives, requiring methodologies that are tolerant of the amine functional group or that allow for its introduction at a late stage without compromising stereochemical integrity.
| Catalytic System | Reaction Type | Substrates | Key Features | Reference(s) |
| Quinidine-derived Squaramide | Knoevenagel/Michael/Cyclization | Isatins, Malononitrile, Phthalhydrazide | First asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with up to >99% ee. rsc.orgnih.gov | rsc.orgnih.gov |
| (R)-Diphenylprolinol Silyl (B83357) Ether | Michael/Aldol (B89426) Cascade | 3-Olefinic Oxindoles, Pentane-1,5-dial | Synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones with four/five contiguous chiral centers in excellent yield and >99% ee. nih.gov | nih.gov |
| Ni-Catalysis | Enantioselective Cyclopropanation | 3-Ylidene Oxindoles, Phenyliodonium Derived Ylides | Access to enantioenriched spirocyclic cyclopropanes. rsc.org | rsc.org |
| Metal-Free (Tosylhydrazone Salts) | Diastereoselective Cyclopropanation | 3-Methyleneindolin-2-ones, Tosylhydrazone Salts | High-yield, metal-free synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones. rsc.org | rsc.org |
| Cinchonidine-based Thiourea | Michael/Cyclization Cascade | 3-Aminooxindoles, 2-Enoylpyridines | Highly diastereo- and enantioselective synthesis of chiral spiro[pyrrolidin-3,2′-oxindole] derivatives. rsc.org | rsc.org |
Exploration of Sustainable and Green Synthetic Approaches
Modern organic synthesis places a strong emphasis on the development of environmentally friendly and sustainable methods. jsynthchem.com The synthesis of complex molecules like this compound often involves multiple steps, hazardous reagents, and significant solvent waste, making the exploration of green alternatives a critical research area. jsynthchem.comrsc.org
A key strategy is the use of multicomponent reactions (MCRs), which enhance atom economy and reduce waste by combining several starting materials in a single pot to form complex products. researchgate.net For example, the synthesis of spiro[indole-quinazoline] derivatives has been achieved through a one-pot multicomponent reaction using a reusable magnetic carbon nitride nanosheet catalyst. jsynthchem.com Another approach involves using environmentally benign catalysts and solvents. A chemo- and diastereo-selective (3 + 2) cycloaddition to form spiro(cyclopentane-1,3'-indoline) derivatives has been developed using simple and inexpensive NaOH as the sole catalyst. nih.gov The use of water as a solvent and microwave irradiation offers a sustainable and faster alternative to classical synthetic approaches for spiro compounds. utrgv.edunih.gov Mechanochemical methods, which involve solvent-free reactions at ambient temperatures, also represent a promising green alternative to traditional solvent-based synthesis. nih.gov
| Green Approach | Methodology | Advantages | Example Application | Reference(s) |
| Reusable Catalysis | Use of magnetic nanoparticles (e.g., SbCl3@Fe3O4/g-C3N4) | Catalyst can be easily recovered and reused, reducing waste and cost. | Synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com | jsynthchem.com |
| Benign Catalyst | NaOH-promoted (3 + 2) cycloaddition | Inexpensive, readily available, and less toxic catalyst. | Efficient access to spiro(cyclopentane-1,3'-indoline) derivatives. nih.gov | nih.gov |
| Alternative Energy Source | Microwave-assisted synthesis | Shorter reaction times, often higher yields, and reduced energy consumption. | Five-component reaction to synthesize spiro compounds in water. utrgv.edu | utrgv.edu |
| Solvent-Free Conditions | Mechanochemistry | Reduces or eliminates the use of volatile organic solvents, simplified workup. | Michael condensation to produce Spiro [Indole–pyrrolidine] Derivatives. nih.gov | nih.gov |
| Multicomponent Reactions | One-pot synthesis of complex molecules | High atom economy, convergent synthesis, reduced purification steps. | Synthesis of spiro[diindeno[1,2‑b:2′,1′‑e]pyridine‑11,3′‑indoline] derivatives. researchgate.net | researchgate.net |
Strategies for High-Throughput and Diversity-Oriented Synthesis
To effectively explore the chemical space around the spiro[cyclopropane-1,3'-indolin] scaffold for drug discovery, strategies for high-throughput and diversity-oriented synthesis (DOS) are essential. rsc.org DOS aims to efficiently generate collections of structurally diverse small molecules, moving beyond simple substituent variation to include changes in the core molecular skeleton. rsc.orgscispace.com
A common strategy involves the preparation of a central scaffold with multiple, orthogonally reactive functional groups. nih.govnih.govku.edu This allows for the stepwise and controlled introduction of diversity at different points on the molecule through parallel synthesis, rapidly generating a library of related compounds. For the this compound scaffold, the amine group and other positions on the aromatic ring or the cyclopropane ring could serve as points for diversification. The synthesis of families of spirocyclic scaffolds with high sp3 carbon content is crucial for the three-dimensional exploration of chemical space. nih.govnih.govku.edu
Reaction-condition-dependent divergent synthesis is another powerful approach. By slightly modifying reaction conditions, the same starting materials can be directed towards different reaction pathways, yielding structurally distinct products. rsc.org For instance, DABCO-catalyzed reactions of isatin-derived carbonates can lead to different spirooxindole or bisoxindole products depending on the presence of other reactants. rsc.org Such strategies are invaluable for efficiently building libraries of complex and diverse spirocyclic compounds for biological screening. acs.org
Advanced Methodologies for Scaffold Functionalization and Modification
The ability to modify a complex molecular scaffold in the later stages of a synthetic sequence is highly desirable in medicinal chemistry. Late-stage functionalization (LSF) allows for the direct modification of a lead compound to explore structure-activity relationships without the need for de novo synthesis. For the this compound scaffold, advanced methodologies such as C-H activation are being explored for this purpose.
Transition-metal-catalyzed C-H activation has proven to be a powerful tool for forming C-C and C-heteroatom bonds with high efficiency and regioselectivity. nih.gov This strategy has been applied to the synthesis of spirocyclic compounds. nih.gov For example, Co(III)-catalyzed C-H functionalization/spiroannulation of 1,3-indandione (B147059) with alkenes has been developed for the synthesis of spiroindenes. rsc.org Similarly, palladium-catalyzed intramolecular C–H arylation has been used to access spirooxindoles. rsc.org
More recently, photoredox catalysis and electrochemistry have emerged as powerful technologies for LSF, enabling regioselective C-H functionalization under mild conditions. spirochem.com These methods utilize radical chemistry to achieve transformations that are often complementary to traditional transition-metal catalysis, providing new avenues for the diversification and optimization of complex spirocyclic scaffolds. spirochem.com The application of these advanced methodologies to the this compound core could unlock new possibilities for creating novel and potent bioactive molecules.
Q & A
Q. What are the most effective synthetic routes for Spiro[cyclopropane-1,3'-indolin]-6'-amine derivatives?
Methodological Answer:
- Three-component reactions involving indole derivatives, cyclopropane precursors, and amines are widely used. Solvent selection (e.g., toluene at 110°C) and catalyst optimization can achieve yields up to 86% under reflux conditions .
- Metal-free cyclopropanation using tosylhydrazone salts provides diastereoselectivity, avoiding transition-metal contamination .
Q. How can the spirocyclic junction be structurally characterized?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the spirocyclic geometry, with mean C–C bond deviations of 0.003 Å and R-factors <0.06 ensuring accuracy .
- Nuclear Overhauser Effect (NOE) NMR experiments differentiate between stereoisomers by analyzing spatial proximity of protons in the cyclopropane-indoline fused system .
Q. What solvents and conditions optimize purification of this compound intermediates?
Methodological Answer:
- Polar aprotic solvents (e.g., THF, MeCN) enhance solubility during column chromatography. Light-sensitive intermediates require amber glassware and inert atmospheres to prevent decomposition .
- Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity (>98%) by removing unreacted indole precursors .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
- Chiral Brønsted acid catalysts (e.g., phosphoric acids) induce asymmetry during cyclopropanation, achieving enantiomeric excess (ee) >90% .
- Computational Density Functional Theory (DFT) models predict transition-state geometries to guide catalyst design, focusing on steric hindrance at the indoline N-atom .
Q. What strategies resolve contradictions in bioactivity data for this compound analogs?
Methodological Answer:
- IC50 discrepancies (e.g., 0.4 nM vs. 1400 nM in kinase assays) may arise from cellular permeability differences. Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with activity .
- Orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) validate target engagement and rule off-target effects .
Q. How do substituents on the indoline ring influence spirocyclic stability?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl, -CF3) at the 6'-position stabilize the spiro junction via resonance effects, reducing ring-opening by 40% compared to electron-donating groups (-OCH3) .
- Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC-MS monitor degradation products, identifying hydrolytically labile bonds .
Q. What computational tools predict reactivity in this compound synthesis?
Methodological Answer:
- Quantum mechanical calculations (e.g., Gaussian 16) model cyclopropanation transition states, identifying favorable [2+1] cycloaddition pathways with energy barriers <25 kcal/mol .
- Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics, showing toluene reduces steric clashes by 30% compared to polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
